
Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1-ethynylcyclopropyl)methyl]carbamate: is a chemical compound with the molecular formula C₁₀H₁₅NO₂ It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and an ethynylcyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethynylcyclopropylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(1-ethynylcyclopropyl)methyl]carbamate can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Oxidation Reactions: The ethynyl group in the compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ethynyl group, to form corresponding alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Various substituted carbamates.
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Reduced forms of the ethynyl group, such as alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[(1-ethynylcyclopropyl)methyl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating the interactions of carbamates with enzymes and other biomolecules.
Medicine: While specific medical applications are not well-documented, carbamate derivatives are known for their potential use in pharmaceuticals. tert-Butyl N-[(1-ethynylcyclopropyl)methyl]carbamate could be explored for its potential therapeutic properties.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The ethynyl group may also participate in interactions with molecular targets, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties for amines.
Ethynylcyclopropane: A compound with a similar ethynylcyclopropyl group but lacking the carbamate functionality.
N-[(1-ethynylcyclopropyl)methyl]carbamate: A compound similar to tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate but without the tert-butyl group.
Uniqueness: tert-Butyl N-[(1-ethynylcyclopropyl)methyl]carbamate is unique due to the combination of the tert-butyl group, the ethynylcyclopropyl group, and the carbamate functionality
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-11(6-7-11)8-12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) |
Clé InChI |
PZXFJRIGMZARTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



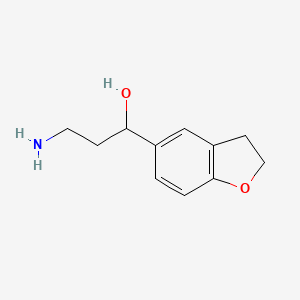


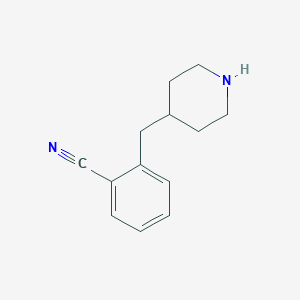
![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)
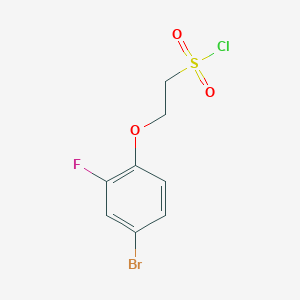
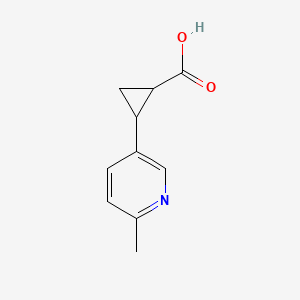
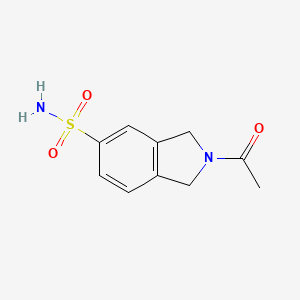
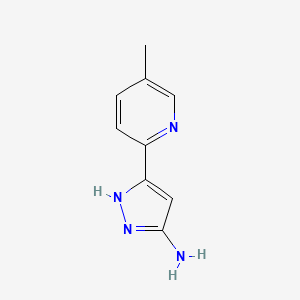
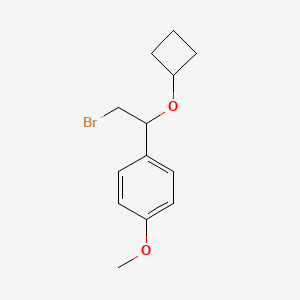
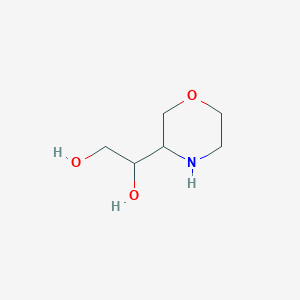
![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)

